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Compound of Interest

Compound Name: Mozenavir

Cat. No.: B1676773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Mozenavir (DMP-450), a potent

HIV-1 protease inhibitor, with a focus on the application of computational drug design

methodologies in its development and analysis. Detailed protocols for key computational

experiments are provided to guide researchers in studying Mozenavir and other similar

compounds.

Introduction
Mozenavir (DMP-450) is a C2-symmetric cyclic urea-based inhibitor of HIV-1 protease, an

enzyme critical for the maturation of infectious HIV virions. Developed through computer-aided

drug design, Mozenavir demonstrated high potency and oral bioavailability in preclinical

studies.[1][2] However, it ultimately did not succeed in human clinical trials, reportedly due to

unfavorable pharmacokinetic properties.[2] Despite this, the story of Mozenavir provides a

valuable case study in the application of computational methods for the rational design of

antiviral agents. These notes will explore the computational workflow, from target identification

to in silico resistance profiling, that is pertinent to the study of Mozenavir.
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The following tables summarize the available quantitative data for Mozenavir's activity and

resistance profile.

Table 1: In Vitro Efficacy of Mozenavir (DMP-450)

Parameter Value Virus Strain Reference

Ki 0.3 nM
Wild-Type HIV-1

Protease
[1]

Antiviral IC90

Plasma levels

exceeding this value

suppress HIV

protease activity in

vivo.

Wild-Type and several

mutant HIVs
[2]

Table 2: Mozenavir (DMP-450) Resistance Profile

Mutation Fold Increase in Ki Reference

V82F/I84V 1000-fold [3]

Multiple Mutations
Significant reduction in antiviral

response
[2]

Note: Specific IC50/IC90 values and detailed human pharmacokinetic data (Cmax, Tmax, AUC,

half-life) for Mozenavir are not widely available in the public domain.

Signaling Pathway: HIV-1 Life Cycle and Role of
Protease
The HIV-1 protease plays a crucial role in the late stages of the viral life cycle. After the virus

buds from the host cell, the protease cleaves the Gag and Gag-Pol polyproteins into mature,

functional proteins, a process essential for the formation of a mature, infectious virion.

Mozenavir inhibits this cleavage, thus preventing viral maturation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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